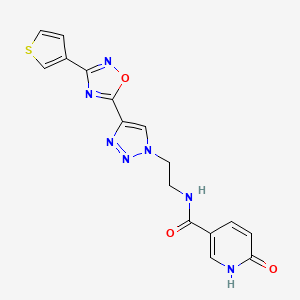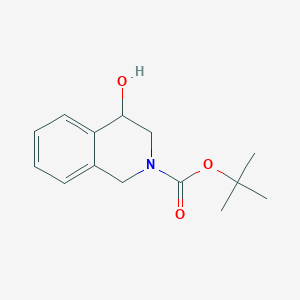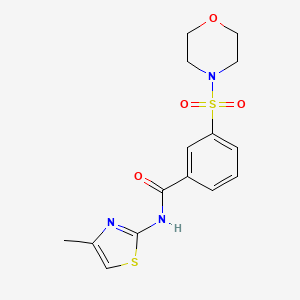
N-(2-methoxyquinolin-8-yl)thiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to "N-(2-methoxyquinolin-8-yl)thiophene-3-carboxamide" typically involves multi-step chemical reactions, starting with the formation of the core quinoline structure followed by functionalization with thiophene-based groups. For example, the synthesis of 8-methoxyquinoline-2-carboxamide derivatives containing 1,3,4-thiadiazole moiety involves an active substructure combination method, showcasing the complex synthetic routes needed to create such compounds (Qu et al., 2018).
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of a quinoline core substituted at specific positions with methoxy and thiophene groups. The detailed structural analysis through methods such as X-ray crystallography provides insights into the crystalline arrangement and molecular geometry, which are crucial for understanding their chemical behavior and interaction mechanisms (Abbasi et al., 2011).
Chemical Reactions and Properties
Compounds like "this compound" participate in various chemical reactions, reflecting their reactive functional groups. Their chemical properties are influenced by the nature of the thiophene and quinoline moieties, which can undergo electrophilic substitution, nucleophilic addition, and other reactions typical of aromatic heterocycles. The specific chemical behaviors of these compounds open avenues for further functionalization and modification, enabling the synthesis of a wide array of derivatives with varied biological activities.
Physical Properties Analysis
The physical properties of these compounds, such as melting point, solubility, and stability, are closely related to their molecular structure. The incorporation of methoxy and thiophene groups influences their lipophilicity, solubility in organic solvents, and thermal stability. These properties are essential for determining their suitability for various applications, including their potential use in medicinal chemistry.
Chemical Properties Analysis
The chemical properties of "this compound" derivatives are marked by their reactivity towards different chemical reagents, their ability to form complexes with metals, and their potential as ligands in coordination chemistry. The electron-rich nature of the thiophene and quinoline rings makes these compounds candidates for various organic reactions, offering a versatile platform for chemical synthesis and modifications (Vivekanand & Mruthyunjayaswamy, 2013).
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antimicrobial Applications
Research has demonstrated the efficacy of quinoline derivatives in combating various strains of bacteria and microbes. For instance, the design and synthesis of novel 8-methoxyquinoline-2-carboxamide compounds containing 1,3,4-thiadiazole moiety have shown moderate to good antibacterial efficacy against both Gram-positive and Gram-negative bacteria, presenting a potential pathway for developing new antibacterial agents (Qu et al., 2018). Similarly, fluoroquinolone-based 4-thiazolidinones exhibit promising antifungal and antibacterial activities, highlighting the therapeutic potential of such compounds in addressing microbial infections (Patel & Patel, 2010).
Photostabilization of Materials
In the realm of materials science, new thiophene derivatives have been synthesized and applied as photostabilizers for poly(vinyl chloride) (PVC), demonstrating a significant reduction in the level of photodegradation. This application not only extends the life of PVC materials but also opens new avenues for enhancing the durability of polymers exposed to ultraviolet radiation (Balakit et al., 2015).
Antitubercular Activity
The synthesis of novel thiophene-quinoline derivatives has also been explored for their antitubercular properties. A study on the synthesis of novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides revealed promising antitubercular agents with MIC values indicating strong activity against Mycobacterium tuberculosis, combined with lower cytotoxicity profiles, marking a significant step forward in the fight against tuberculosis (Marvadi et al., 2020).
Enzyme Inhibition for Neurodegenerative Diseases
Further, the exploration into thiophene derivatives for acetylcholinesterase inhibition presents a potential therapeutic avenue for treating neurodegenerative diseases like Alzheimer's. The study by Ismail et al. (2012) on new thiophene derivatives using the Gewald protocol found some compounds to be more potent inhibitors than donepezil, a standard treatment, suggesting a promising path for developing new treatments for Alzheimer’s disease (Ismail et al., 2012).
Eigenschaften
IUPAC Name |
N-(2-methoxyquinolin-8-yl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S/c1-19-13-6-5-10-3-2-4-12(14(10)17-13)16-15(18)11-7-8-20-9-11/h2-9H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQZFQXRZNZJRKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=CC=C2NC(=O)C3=CSC=C3)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2488325.png)


![4-phenethylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2488329.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide](/img/structure/B2488331.png)


![7-(4-fluorophenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2488336.png)

![1-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-cyclopentylsulfanylethanone](/img/structure/B2488339.png)

![2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2488342.png)
![5-[benzyl(ethyl)sulfamoyl]-N-(3-chloro-4-fluorophenyl)-2-fluorobenzamide](/img/structure/B2488345.png)
![2-Chloro-N-[2-(1-methyl-5-oxopyrrolidin-3-yl)ethyl]acetamide](/img/structure/B2488346.png)